molecular formula C12H14O4 B15275115 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid

3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid

Cat. No.: B15275115
M. Wt: 222.24 g/mol
InChI Key: ZXYMPBQOTRFQKT-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid is a synthetic coumarin derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a 3,4-dihydro-2H-1-benzopyran core, a classical scaffold in coumarin chemistry, which is fused with a 2-hydroxypropanoic acid side chain at the 6-position . The dihydrobenzopyran structure is a key intermediate in organic synthesis, serving as a precursor for various biologically active molecules . Coumarins and their dihydro derivatives are extensively studied for their diverse biological activities. Research indicates that similar compounds exhibit a broad spectrum of pharmacological properties, including potential anti-microbial, anti-oxidant, and anti-inflammatory effects . The structural features of this compound, particularly the phenolic and carboxylic acid functionalities, suggest it may be a substrate for metabolic enzymes such as sulfotransferases, which are involved in the biotransformation of phenolic compounds . This makes it a valuable candidate for research in drug metabolism and the development of new therapeutic agents. Its primary research applications include serving as a building block in organic synthesis, a potential pharmacophore in drug discovery programs, and a tool compound for studying structure-activity relationships (SAR) within the coumarin family . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3,4-dihydro-2H-chromen-6-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C12H14O4/c13-10(12(14)15)7-8-3-4-11-9(6-8)2-1-5-16-11/h3-4,6,10,13H,1-2,5,7H2,(H,14,15)

InChI Key

ZXYMPBQOTRFQKT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(C(=O)O)O)OC1

Origin of Product

United States

Preparation Methods

Base-Mediated Alkylation with γ-Butyrolactone Derivatives

A widely cited method involves reacting substituted phenols with γ-butyrolactone derivatives under basic conditions. For example, 3-methylphenol reacts with 2-chloro-γ-butyrolactone in N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. This forms an intermediate alkoxybutyrolactone, which undergoes acid-catalyzed cyclization (e.g., using AlCl₃ or trifluoromethanesulfonic acid) to yield 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives.

Example Protocol

  • Alkylation :
    • 3-Methylphenol (5.4 g, 50 mmol) and 2-chloro-γ-butyrolactone (9 g, 50 mmol) react in DMF with K₂CO₃ (69.1 g, 500 mmol) at 0°C for 10 hours.
    • Yield: 67.6% intermediate.
  • Cyclization :
    • The intermediate (1 g) is treated with AlCl₃ (2 g) at 75–150°C, yielding 72% 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid after recrystallization.

This method’s regioselectivity depends on the phenol’s substitution pattern. Para-substituted phenols direct cyclization to the 6-position, critical for the target compound.

Introduction of the 2-Hydroxypropanoic Acid Side Chain

The 2-hydroxypropanoic acid group is introduced via hydroxylation or carboxylic acid functionalization .

Hydroxypropanoic Acid Coupling via Nucleophilic Substitution

A two-step approach involves:

  • Esterification : The benzopyran carboxylic acid is converted to an acid chloride (e.g., using thionyl chloride).
  • Reaction with Hydroxypropanoate Derivatives : The acid chloride reacts with a hydroxypropanoate ester under basic conditions, followed by hydrolysis to yield the free acid.

Example :

  • Benzopyran acid chloride + ethyl 2-hydroxypropanoate → Ester intermediate → Hydrolysis → Target compound.

Direct Hydroxylation of Propanoyl Derivatives

Alternative routes employ oxidation or enzymatic hydroxylation of a propanoyl side chain pre-attached to the benzopyran core. For instance, microbial enzymes (e.g., Lactobacillus reuteri oxidoreductases) catalyze stereoselective hydroxylation of propanoyl groups, though this method remains experimental for this compound.

Integrated Synthesis Strategies

One-Pot Tandem Cyclization-Functionalization

Recent patents describe tandem reactions where the benzopyran core and hydroxypropanoic acid side chain are synthesized sequentially in a single reactor. For example:

  • Cyclization : Phenol + γ-butyrolactone → Benzopyran intermediate.
  • Michael Addition : The intermediate reacts with acrylic acid under acidic conditions to form 2-hydroxypropanoic acid via conjugate addition.

Conditions :

  • Trifluoromethanesulfonic acid (5 g) at 150°C for 8 hours.
  • Yield: 45–72% after recrystallization.

Biotechnological and Green Chemistry Approaches

Enzymatic Coupling

Lipases and esterases facilitate ester bond formation between benzopyran alcohols and 3-HP. For example, Candida antarctica lipase B (CAL-B) catalyzes transesterification in non-aqueous media, though yields remain suboptimal (<30%).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Base-mediated alkylation Phenol + γ-butyrolactone → Cyclization 67–72% High regioselectivity; scalable Requires harsh acids (AlCl₃, TFSA)
Nucleophilic substitution Acid chloride + hydroxypropanoate 50–60% Mild conditions; stereochemical control Multi-step; low atom economy
Microbial synthesis Engineered microbes produce 3-HP N/A Sustainable; enantioselective Not yet demonstrated for target

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester .

Example:

3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid+CH3OHH2SO4Methyl ester+H2O\text{3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

Conditions:

  • Solvent: Methanol

  • Catalyst: Sulfuric acid (1–2 drops)

  • Temperature: Reflux (~65°C)

  • Yield: ~54%

Oxidation Reactions

The secondary alcohol (2-hydroxy group) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group to a ketone.

Example:

2-Hydroxypropanoic acid moietyKMnO4/H+2-Oxopropanoic acid derivative\text{2-Hydroxypropanoic acid moiety} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{2-Oxopropanoic acid derivative}

Key Data:

  • Oxidation efficiency depends on solvent polarity and temperature.

  • Over-oxidation of the benzopyran ring is avoided under controlled conditions.

Condensation with Amines

The carboxylic acid reacts with primary amines to form amides, often mediated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Example:

Acid+R-NH2EDCAmide+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDC}} \text{Amide} + \text{H}_2\text{O}

Applications:

  • Used to synthesize derivatives for biological activity screening.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form a hydrocarbon derivative.

Example:

3-(Benzopyran-6-yl)-2-hydroxypropanoic acidΔ or NaOH3-(Benzopyran-6-yl)propan-2-ol+CO2\text{3-(Benzopyran-6-yl)-2-hydroxypropanoic acid} \xrightarrow{\Delta \text{ or } \text{NaOH}} \text{3-(Benzopyran-6-yl)propan-2-ol} + \text{CO}_2

Conditions:

  • Temperature: 150–200°C

  • Base: Aqueous NaOH (20% concentration)

Electrophilic Aromatic Substitution

The electron-rich benzopyran ring participates in electrophilic substitutions, such as nitration or halogenation, primarily at the para position relative to the oxygen atom .

Example (Nitration):

Benzopyran ring+HNO3H2SO46-Nitro-3,4-dihydro-2H-1-benzopyran derivative\text{Benzopyran ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{6-Nitro-3,4-dihydro-2H-1-benzopyran derivative}

Key Notes:

  • Reaction regioselectivity is influenced by the electron-donating ether oxygen .

Hydrolysis of Derivatives

Esters or amides of the compound can be hydrolyzed back to the parent acid.

Example (Ester Hydrolysis):

Methyl ester+H2ONaOH3-(Benzopyran-6-yl)-2-hydroxypropanoic acid+CH3OH\text{Methyl ester} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{3-(Benzopyran-6-yl)-2-hydroxypropanoic acid} + \text{CH}_3\text{OH}

Conditions:

  • Solvent: Water or aqueous ethanol

  • Catalyst: NaOH (10–20%)

  • Temperature: Reflux

Complexation with Metal Ions

The compound chelates metal ions (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and carboxylate groups, forming stable complexes .

Applications:

  • Potential antioxidant activity via metal ion scavenging .

Scientific Research Applications

3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula (Inferred) Key Functional Groups Notable Features Potential Applications
3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid C₁₂H₁₄O₄ Dihydrobenzopyran, hydroxyl, carboxylic acid Rigid benzopyran core; acidic protons Drug development, enzyme inhibition
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ Catechol (3,4-dihydroxyphenyl), acrylic acid Antioxidant properties; conjugated double bond Supplements, cosmetics, antimicrobials
3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid C₁₂H₁₂O₅ 4-Oxo-dihydrobenzopyran, ether, carboxylic acid Ketone group; ether linkage Synthetic intermediates, chelating agents
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one C₁₆H₁₆O₄ Pyran-2-one, benzoyl, allyl Lipophilic benzoyl group; lactone ring Organic synthesis, potential bioactivity

Key Comparative Insights

Bioactivity and Reactivity Caffeic Acid: The catechol group enables strong antioxidant activity via radical scavenging, a feature absent in the target compound due to its lack of adjacent phenolic hydroxyls . Pyran-2-one Derivative (): The lactone ring and benzoyl group may improve membrane permeability, suggesting divergent pharmacological targets relative to the hydrophilic target compound .

Solubility and Acidity

  • The target compound’s carboxylic acid and hydroxyl groups likely confer higher water solubility than the 4-oxo derivative (ether linkage) or the benzoyl-containing pyran-2-one.
  • Caffeic acid’s lower molecular weight and conjugated system may enhance solubility in organic solvents compared to the bulkier benzopyran derivatives .

Synthetic Accessibility The pyran-2-one derivative () is synthesized via amine-mediated reactions in i-propanol, a method adaptable for analogs with basic functional groups .

Limitations and Data Gaps

  • Limited experimental data (e.g., NMR, HPLC purity) for the target compound necessitate further characterization.
  • Biological activity profiles of the compared compounds remain speculative without direct assay results.

Q & A

Q. What are the established synthetic routes for 3-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-hydroxypropanoic acid, and how can reaction yields be optimized?

The synthesis of this compound typically involves coupling a substituted benzopyran moiety with a hydroxypropanoic acid derivative. Key steps include:

  • Friedel-Crafts alkylation to functionalize the benzopyran core (e.g., using acetyl chloride or AlCl₃ as a catalyst) .
  • Ester hydrolysis under basic conditions (e.g., NaOH/ethanol) to yield the free carboxylic acid .
  • Purification via recrystallization or column chromatography to isolate the product.
    Yield optimization strategies :
  • Control reaction temperature (e.g., 60–80°C for alkylation) to minimize side reactions.
  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor reaction progress with TLC or HPLC .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm to assess purity (>98%) .
  • NMR spectroscopy : Confirm the structure via ¹H and ¹³C NMR. Key signals include:
    • Aromatic protons (δ 6.8–7.2 ppm, benzopyran ring) .
    • Hydroxypropanoic acid protons (δ 4.1–4.3 ppm for the hydroxy group, δ 2.5–3.0 ppm for the propanoic acid chain) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular formula (C₁₂H₁₂O₄, exact mass 220.07 g/mol) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Keep in airtight, light-resistant containers at −20°C to prevent degradation .
  • Handling : Use gloves (nitrile or neoprene) and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Stability tests : Perform accelerated degradation studies (e.g., exposure to heat, light, or humidity) monitored via HPLC to identify decomposition products .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound, particularly its interaction with enzymatic targets?

Preliminary studies on structurally related benzopyran derivatives suggest:

  • Enzyme inhibition : The hydroxypropanoic acid group may chelate metal ions in enzyme active sites (e.g., cyclooxygenase or lipoxygenase), disrupting catalytic activity .
  • In vitro assays : Use fluorescence-based assays (e.g., measuring IC₅₀ values) to quantify inhibition of target enzymes. Include positive controls (e.g., indomethacin for COX inhibition) .
  • Molecular docking : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding between the hydroxy group and conserved residues (e.g., Arg120 in COX-2) .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Contradictions may arise from:

  • Stereochemical variability : Ensure enantiomeric purity via chiral HPLC, as biological activity often depends on the (R)- or (S)-configuration of the hydroxy group .
  • Impurity interference : Re-evaluate compound purity using high-resolution mass spectrometry (HRMS) to detect trace by-products .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and incubation times across studies .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and metabolite profiles?

  • ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. For this compound, predicted logP ≈ 1.2 suggests moderate solubility .
  • Metabolite identification : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation) using Schrödinger’s MetaSite. Likely metabolites include hydroxylated benzopyran derivatives .
  • Toxicity screening : Apply QSAR models to predict hepatotoxicity (e.g., using ProTox-II) and prioritize in vitro validation .

Q. Methodological Notes

  • Stereochemistry : Always specify the configuration (R/S) of the hydroxy group in publications, as it critically impacts bioactivity .
  • Data reporting : Include raw HPLC chromatograms, NMR spectra, and crystallographic data (if available) to enhance reproducibility .

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